Tert-butyl N-(2-bromophenyl)-N-(4-methylpyridin-2-yl)carbamate
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Overview
Description
Tert-butyl N-(2-bromophenyl)-N-(4-methylpyridin-2-yl)carbamate is an organic compound that belongs to the class of carbamates Carbamates are widely used in various fields, including pharmaceuticals, agriculture, and materials science
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tert-butyl N-(2-bromophenyl)-N-(4-methylpyridin-2-yl)carbamate typically involves the reaction of tert-butyl chloroformate with 2-bromoaniline and 4-methyl-2-aminopyridine. The reaction is usually carried out in the presence of a base, such as triethylamine, under an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group on the pyridine ring.
Reduction: Reduction reactions may target the bromophenyl group, potentially converting the bromine to a hydrogen atom.
Substitution: The bromine atom on the phenyl ring can be substituted with various nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents like sodium azide or thiourea.
Major Products Formed
Oxidation: Oxidation of the methyl group may yield a carboxylic acid derivative.
Reduction: Reduction of the bromophenyl group may result in a phenyl derivative.
Substitution: Substitution reactions can produce a variety of derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: May serve as a probe or inhibitor in biochemical assays.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Tert-butyl N-(2-bromophenyl)-N-(4-methylpyridin-2-yl)carbamate would depend on its specific application. In a biological context, it may interact with specific enzymes or receptors, altering their activity. The molecular targets and pathways involved would require detailed study through experimental methods such as crystallography or molecular docking.
Comparison with Similar Compounds
Similar Compounds
Tert-butyl N-phenylcarbamate: Lacks the bromine and methylpyridinyl groups, resulting in different chemical properties.
Tert-butyl N-(2-chlorophenyl)-N-(4-methylpyridin-2-yl)carbamate: Similar structure but with a chlorine atom instead of bromine.
Tert-butyl N-(2-bromophenyl)-N-(pyridin-2-yl)carbamate: Similar structure but without the methyl group on the pyridine ring.
Properties
IUPAC Name |
tert-butyl N-(2-bromophenyl)-N-(4-methylpyridin-2-yl)carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19BrN2O2/c1-12-9-10-19-15(11-12)20(16(21)22-17(2,3)4)14-8-6-5-7-13(14)18/h5-11H,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MRKVORZIBBHZLI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1)N(C2=CC=CC=C2Br)C(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19BrN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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